molecular formula C5H3ClF2N2 B14036840 5-Chloro-2-(difluoromethyl)pyrimidine

5-Chloro-2-(difluoromethyl)pyrimidine

Cat. No.: B14036840
M. Wt: 164.54 g/mol
InChI Key: GITOOSOAXZOQHN-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)pyrimidine (C₅H₃ClF₂N₂; MW: 178.54 g/mol) is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a difluoromethyl (-CF₂H) group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic endogenous nucleobases and engage in hydrogen bonding . The difluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism and improving lipophilicity, as fluorine’s electronegativity and small atomic size optimize steric and electronic interactions with biological targets .

Properties

Molecular Formula

C5H3ClF2N2

Molecular Weight

164.54 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)pyrimidine

InChI

InChI=1S/C5H3ClF2N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H

InChI Key

GITOOSOAXZOQHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the use of 2-chloro-5-(difluoromethyl)pyrimidine as a starting material . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cellular dysfunction . This mechanism is particularly relevant in the context of its antifungal and antibacterial activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Physicochemical Properties

The bioactivity of pyrimidine derivatives is highly sensitive to substituent type and position. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Distinctive Features
5-Chloro-2-(difluoromethyl)pyrimidine Cl (C5), -CF₂H (C2) C₅H₃ClF₂N₂ 178.54 Drug discovery High metabolic stability; balanced lipophilicity
4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine Cl (C4), F (C5), -CH₂OCH₃ (C2) C₆H₆ClFN₂O 176.58 Research chemical Ether substituent improves solubility
5-Chloro-2,4-difluoro-6-methylpyrimidine Cl (C5), F (C2,4), -CH₃ (C6) C₅H₃ClF₂N₂ 180.54 Agrochemical synthesis Multi-halogenation increases reactivity
Rimisoxafen (agrochemical) Complex Cl/F substituents + oxazole C₁₄H₇Cl₂F₂N₃O₂ 358.13 Herbicide Multifunctional groups enhance target binding
2-Chloro-5-(difluoromethoxy)pyrimidine Cl (C2), -O-CF₂H (C5) C₅H₃ClF₂N₂O 190.54 Pharmaceutical intermediate Difluoromethoxy group alters polarity

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